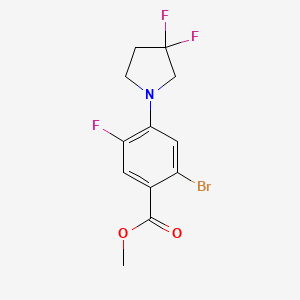
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoate ester functional group, bromine, fluorine, and a difluoropyrrolidinyl moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzoic acid and 3,3-difluoropyrrolidine.
Esterification: The carboxylic acid group of 2-bromo-5-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-bromo-5-fluorobenzoate.
Nucleophilic Substitution: The difluoropyrrolidine is then introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks the bromine-substituted carbon, replacing the bromine atom and forming the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the benzoate ester group.
Substitution Reactions: The fluorine atoms can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Scientific Research Applications
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl moiety may enhance binding affinity and specificity, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
- 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Uniqueness
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the difluoropyrrolidinyl moiety, makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c1-19-11(18)7-4-9(14)10(5-8(7)13)17-3-2-12(15,16)6-17/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPVUCXVOGFNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N2CCC(C2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














